REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(C1C=CC=CC=1)C.[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(=O)C.C([O-])(=O)CCCCCC(C)(C)C>C(C(C)=O)C>[CH:1]([CH:19]=[CH:18][C:17]([OH:21])=[O:20])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
cis-polybutadiene
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OOC(C)(C)C
|
Name
|
neo-decanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a polymerization reactor equipped with an agitator and a reflux condenser
|
Type
|
DISSOLUTION
|
Details
|
After the rubber had dissolved
|
Type
|
TEMPERATURE
|
Details
|
maintained at this level during the ensuing polymerization
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
ADDITION
|
Details
|
by introducing into the system
|
Type
|
ADDITION
|
Details
|
this addition
|
Type
|
WAIT
|
Details
|
At one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were introduced into the polymerization mixture
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
was terminated 5.5 hours after initiation
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
the resultant polymer was recovered
|
Type
|
CUSTOM
|
Details
|
dried, first in air
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 432 g | |
YIELD: CALCULATEDPERCENTYIELD | 446.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(C1C=CC=CC=1)C.[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].C(OOC(C)(C)C)(=O)C.C([O-])(=O)CCCCCC(C)(C)C>C(C(C)=O)C>[CH:1]([CH:19]=[CH:18][C:17]([OH:21])=[O:20])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
580 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
cis-polybutadiene
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OOC(C)(C)C
|
Name
|
neo-decanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)(C)C)(=O)[O-]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a polymerization reactor equipped with an agitator and a reflux condenser
|
Type
|
DISSOLUTION
|
Details
|
After the rubber had dissolved
|
Type
|
TEMPERATURE
|
Details
|
maintained at this level during the ensuing polymerization
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
ADDITION
|
Details
|
by introducing into the system
|
Type
|
ADDITION
|
Details
|
this addition
|
Type
|
WAIT
|
Details
|
At one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were introduced into the polymerization mixture
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
was terminated 5.5 hours after initiation
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
the resultant polymer was recovered
|
Type
|
CUSTOM
|
Details
|
dried, first in air
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 432 g | |
YIELD: CALCULATEDPERCENTYIELD | 446.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |